[3-[(3-Chlorophenyl)methyl]-1-[(3-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-[(3-Chlorophenyl)methyl]-1-[(3-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methanol is a complex organic compound that features a piperidine ring substituted with a chlorophenyl and a pyrazolylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(3-Chlorophenyl)methyl]-1-[(3-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methanol typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Substitution with Chlorophenyl and Pyrazolylphenyl Groups: The piperidine ring is then functionalized with chlorophenyl and pyrazolylphenyl groups through nucleophilic substitution reactions.
Introduction of the Methanol Group: Finally, the methanol group is introduced via reduction reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methanol group to a methyl group.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Methyl derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, [3-[(3-Chlorophenyl)methyl]-1-[(3-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methanol is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
The compound is investigated for its potential therapeutic properties, including its ability to act as a ligand for specific receptors or enzymes. It may have applications in the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, contributing to the development of new products with enhanced properties.
Mechanism of Action
The mechanism of action of [3-[(3-Chlorophenyl)methyl]-1-[(3-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
[3-[(3-Chlorophenyl)methyl]-1-[(3-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methanol: This compound is unique due to its specific substitution pattern and functional groups.
[3-[(3-Chlorophenyl)methyl]-1-[(3-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]ethanol: Similar structure but with an ethanol group instead of methanol.
[3-[(3-Chlorophenyl)methyl]-1-[(3-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]acetone: Contains an acetone group, leading to different chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[3-[(3-chlorophenyl)methyl]-1-[(3-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O/c24-21-7-1-5-19(13-21)15-23(18-28)9-3-11-26(17-23)16-20-6-2-8-22(14-20)27-12-4-10-25-27/h1-2,4-8,10,12-14,28H,3,9,11,15-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJLPIPLVVOWAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)N3C=CC=N3)(CC4=CC(=CC=C4)Cl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.